![molecular formula C24H32O10 B12334691 (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione](/img/structure/B12334691.png)
(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of hydroxyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its multiple hydroxyl groups make it a candidate for binding studies and enzyme inhibition assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have bioactive properties that could be harnessed for drug development.
Industry
In industry, this compound may be used in the synthesis of specialty chemicals and materials. Its unique properties could make it valuable in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions that can modulate the activity of these targets.
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxylated tetrahydropyran derivatives and benzocoxacyclotetradecine analogs. These compounds share structural features but may differ in the number and position of hydroxyl groups or other substituents.
Uniqueness
What sets (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione apart is its specific stereochemistry and the presence of multiple hydroxyl groups
特性
分子式 |
C24H32O10 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
(4S,12Z)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3-/t13-,18+,20+,21-,22+,24+/m0/s1 |
InChIキー |
WHIQFPVDPPLAOJ-JACWDNKJSA-N |
異性体SMILES |
C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1 |
正規SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


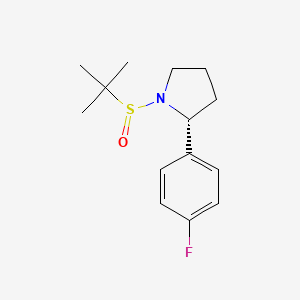
![Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-](/img/structure/B12334610.png)
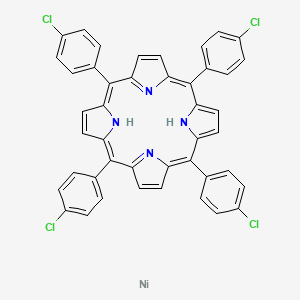
![(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium](/img/structure/B12334634.png)
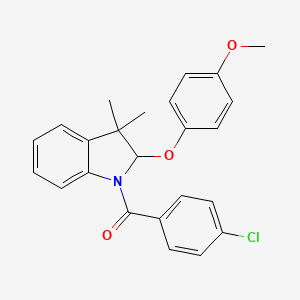
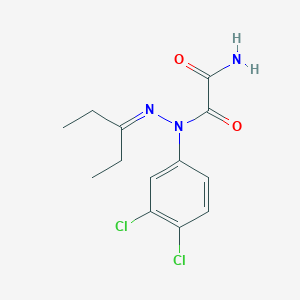
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
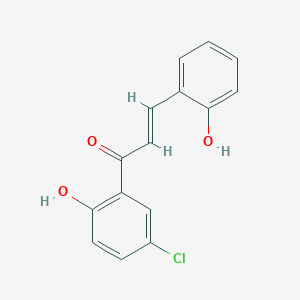
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
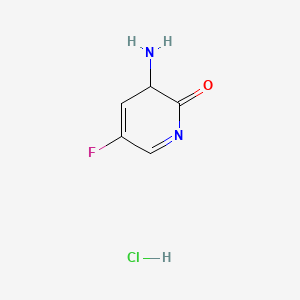
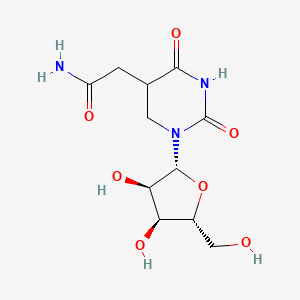
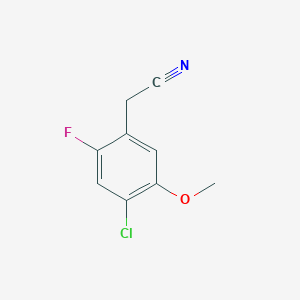
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
![4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile](/img/structure/B12334700.png)
